molecular formula C12H28Cl2OSi2 B032465 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane CAS No. 69304-37-6

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Cat. No.: B032465
CAS No.: 69304-37-6
M. Wt: 315.42 g/mol
InChI Key: DDYAZDRFUVZBMM-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: is a chemical compound with the molecular formula C12H28Cl2OSi2 . It is a silylating reagent used primarily for the protection of hydroxy functions in organic synthesis. This compound is known for its ability to protect both the 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in nucleotide chemistry .

Mechanism of Action

Target of Action

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, also known as 1,3-Dichlorotetraisopropyldisiloxane, primarily targets the 3’- and 5’-hydroxy functions of ribonucleosides . These hydroxy functions play a crucial role in the formation of nucleic acids, which are the building blocks of DNA and RNA.

Mode of Action

This compound acts as a silylating reagent , which means it introduces a silyl group into a molecule . In this case, it adds a silyl group to the 3’- and 5’-hydroxy functions of ribonucleosides, thereby protecting these groups during subsequent chemical reactions .

Biochemical Pathways

The silylation of ribonucleosides by this compound affects the Watson-Crick and Hoogstein base pairing in nucleotides . These base pairings are fundamental to the structure and function of DNA and RNA. By modifying these pairings, the compound can influence the biochemical pathways involving nucleic acids.

Result of Action

The primary result of the action of this compound is the protection of the 3’- and 5’-hydroxy functions of ribonucleosides . This protection can prevent unwanted reactions at these sites, allowing for more precise control over chemical reactions involving nucleic acids.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert gas and away from moisture, as it can decompose in the presence of moisture . Additionally, it should be stored at room temperature and in a well-ventilated place . These conditions help maintain the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane can be synthesized starting from trichlorosilane by treatment with isopropylmagnesium chloride, water, and acetyl chloride. Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride in the presence of catalytic palladium(II) chloride .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane primarily undergoes substitution reactions due to the presence of reactive chlorine atoms. It can react with nucleophiles such as alcohols and amines to form silyl ethers and silyl amines, respectively .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is widely used in scientific research for its silylating properties. It is employed in the protection of hydroxy functions in ribonucleosides, which is crucial for the synthesis of oligonucleotides. This compound is also used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides, as well as in the formation of ribavirin chemical delivery systems .

Comparison with Similar Compounds

  • Dichlorodiisopropylsilane
  • Di-tert-butylsilyl bis(trifluoromethanesulfonate)
  • Di-tert-butyldichlorosilane
  • Triisopropylsilyl chloride

Comparison: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to protect both the 3’- and 5’-hydroxy functions of ribonucleosides simultaneously. This dual protection capability sets it apart from other silylating reagents, which may only protect one hydroxy function at a time .

Properties

IUPAC Name

chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYAZDRFUVZBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219363
Record name 1,3-Dichlorotetraisopropyldisiloxane
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Molecular Weight

315.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 1,3-Dichlorotetraisopropyldisiloxane
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CAS No.

69304-37-6
Record name 1,3-Dichlorotetraisopropyldisiloxane
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Record name 1,3-Dichlorotetraisopropyldisiloxane
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Record name 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan
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